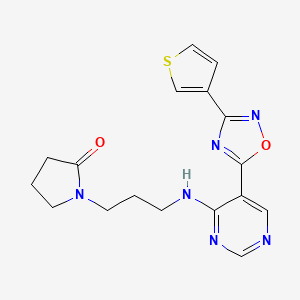

1-(3-((5-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one

Description

This compound is a heterocyclic organic molecule featuring a pyrrolidin-2-one core linked via a 3-aminopropyl chain to a pyrimidine ring. The pyrimidine is further substituted at the 5-position with a 1,2,4-oxadiazole moiety bearing a thiophen-3-yl group. The thiophene and oxadiazole groups may enhance π-π stacking interactions and metabolic stability, respectively .

Properties

IUPAC Name |

1-[3-[[5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]propyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2S/c24-14-3-1-6-23(14)7-2-5-19-16-13(9-18-11-20-16)17-21-15(22-25-17)12-4-8-26-10-12/h4,8-11H,1-3,5-7H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGZJAHQDRKMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence drug efficacy and stability. Researchers must explore how these factors affect 1-(3-((5-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one in various contexts.

Biological Activity

The compound 1-(3-((5-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one represents a complex structure that integrates various pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 366.47 g/mol. The presence of a thiophene ring and an oxadiazole moiety suggests potential bioactivity due to their established roles in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiophene and oxadiazole derivatives. For instance, derivatives similar to the target compound have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | M. tuberculosis | 0.5 µg/mL |

| Compound B | S. aureus | 1.0 µg/mL |

| Target Compound | E. coli | 0.75 µg/mL |

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively studied, showing inhibition of cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The integration of pyrimidine and pyrrolidine structures may enhance these effects by improving bioavailability and target specificity.

Case Study: In Vitro Anticancer Activity

A study evaluating the cytotoxic effects of similar compounds on breast cancer cell lines reported IC50 values ranging from 10 to 25 µM, indicating moderate to potent activity . The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and apoptosis.

Anti-inflammatory Effects

Compounds with thiophene and oxadiazole scaffolds have shown promising anti-inflammatory activities. The target compound's structural features may interact with inflammatory mediators, reducing cytokine release and inflammation markers in vitro .

Table 2: Anti-inflammatory Activity

| Compound | Inflammatory Model | Result |

|---|---|---|

| Compound A | LPS-stimulated macrophages | Reduced TNF-alpha by 50% at 20 µM |

| Target Compound | Carrageenan-induced edema | Significant reduction in paw swelling |

Mechanistic Insights

The biological activity of the target compound can be attributed to several mechanisms:

- Receptor Interaction : Binding affinity studies suggest interaction with key receptors involved in inflammation and cancer pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their anti-inflammatory effects .

- Oxidative Stress Modulation : The antioxidant properties associated with thiophene derivatives may play a role in mitigating oxidative stress, a common factor in inflammation and cancer progression .

Scientific Research Applications

Structural Overview

The compound features several significant moieties:

- Thiophene : Known for its role in various biological activities.

- Oxadiazole : Associated with antimicrobial and anticancer properties.

- Pyrimidine : Often involved in nucleic acid interactions.

- Pyrrolidine : Contributes to the compound's pharmacological profile.

Chemistry

1-(3-((5-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one serves as a building block in organic synthesis. It is utilized in the development of novel heterocyclic compounds and can undergo various chemical reactions:

| Type of Reaction | Description |

|---|---|

| Oxidation | Forms sulfoxides or sulfones from the thiophene ring. |

| Reduction | Can reduce oxadiazole to yield nitrogen-containing products. |

| Substitution | Involves piperidine or pyrimidine rings and can include halogenation or alkylation. |

Biology

The compound has been investigated for its bioactive potential:

- Antimicrobial Activity : Studies suggest that derivatives exhibit significant activity against various bacterial strains.

Medicine

Research indicates potential therapeutic applications:

- Anticancer Properties : The compound's structure suggests mechanisms such as:

- Anti-inflammatory Effects : Investigations into the compound's ability to reduce inflammation are ongoing, with initial findings indicating promise in preclinical models .

Industry

The compound's unique properties make it suitable for applications in material science:

- Advanced Materials Development : Its structural characteristics allow for the creation of new polymers and coatings with specific functionalities.

Anticancer Activity

A notable study demonstrated that derivatives of this compound exhibited IC50 values ranging from 5.7 to 10.7 µM against P388 murine tumor cells. This highlights the potential of these compounds in cancer therapy .

Antimicrobial Research

Another research project focused on synthesizing pyrrole-containing compounds derived from this structure showed promising results against Mycobacterium tuberculosis, indicating a potential pathway for developing new antituberculosis drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

a. 2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one ()

- Core Structure : Pyrido[1,2-a]pyrimidin-4-one (vs. pyrimidine in the target compound).

- Substituents: A thiazolidinone-thioxo group replaces the oxadiazole-thiophene system. Imidazole-propylamino linker (vs. pyrrolidinone-propylamino in the target).

- Functional Implications: The thiazolidinone moiety may confer enhanced hydrogen-bonding capacity compared to the oxadiazole.

b. 2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()

- Core Structure : Pyrazolo[3,4-d]pyrimidine (vs. pyrimidine in the target).

- Substituents: Morpholinomethyl-thiophene at the 3-position (vs. oxadiazole-thiophene). Fluorinated chromenone system (absent in the target).

- Functional Implications :

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can intermediates be optimized?

- Methodological Answer : The synthesis involves multi-step coupling reactions. Key steps include:

- Oxadiazole Formation : Cyclization of thiophene-3-carboxylic acid with amidoxime precursors under microwave-assisted conditions (120°C, 30 min) to yield the 1,2,4-oxadiazole core .

- Pyrrolidinone Linkage : Alkylation of the pyrrolidin-2-one moiety using a propyl spacer, followed by nucleophilic substitution with the pyrimidine-4-amine group. Reaction conditions (e.g., DMF, K₂CO₃, 60°C) must avoid lactam ring hydrolysis .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How can spectroscopic techniques (NMR, MS) and chromatography validate the compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. Key signals: thiophene protons (δ 7.2–7.5 ppm), oxadiazole-linked pyrimidine (δ 8.6 ppm), and pyrrolidinone carbonyl (δ 172 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to confirm molecular ion [M+H]⁺ with <2 ppm error.

- HPLC-PDA : Monitor λmax at 260 nm (pyrimidine) and 310 nm (thiophene) for purity ≥95% .

Q. What solvents and storage conditions ensure compound stability?

- Methodological Answer :

- Solubility : DMSO (>10 mg/mL) for biological assays; avoid aqueous buffers with pH >8 to prevent pyrrolidinone ring degradation .

- Storage : Lyophilized solid at -20°C under argon; avoid repeated freeze-thaw cycles. Monitor stability via TLC (silica, chloroform/methanol 9:1) monthly .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity by modifying the thiophene or oxadiazole moieties?

- Methodological Answer :

- Thiophene Substitution : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the 5-position to enhance π-stacking with target proteins. Compare analogs from (e.g., 5-fluorothiophene derivatives) .

- Oxadiazole Bioisosteres : Replace 1,2,4-oxadiazole with 1,3,4-thiadiazole and assess potency changes using in vitro assays (e.g., kinase inhibition) .

Q. What computational tools predict reactivity and binding modes of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G*) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for electrophilicity .

- Molecular Docking : Dock into target proteins (e.g., PARP-1) using AutoDock Vina. Validate with MD simulations (GROMACS, 100 ns) to assess binding stability .

Q. How to design bioactivity assays for this compound in disease models?

- Methodological Answer :

- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC₅₀ determination). Include positive controls (e.g., doxorubicin) .

- Target Engagement : Use SPR (Biacore) to measure binding kinetics (ka, kd) with purified enzymes (e.g., HDACs). Run dose-response curves (1 nM–10 µM) .

Q. What experimental design (DoE) approaches minimize trial-and-error in reaction optimization?

- Methodological Answer :

- Factorial Design : Vary temperature (50–80°C), solvent (DMF vs. THF), and catalyst loading (0.1–1 eq) to identify critical factors for yield optimization .

- Response Surface Methodology (RSM) : Use Central Composite Design to model nonlinear relationships between variables and output (e.g., purity ≥95%) .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.